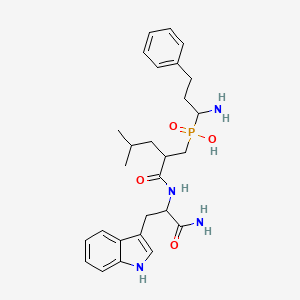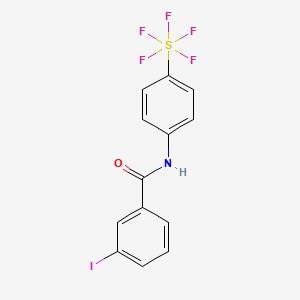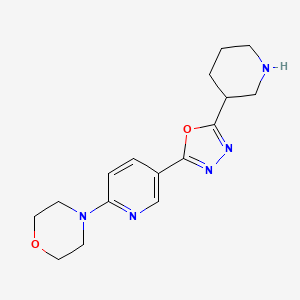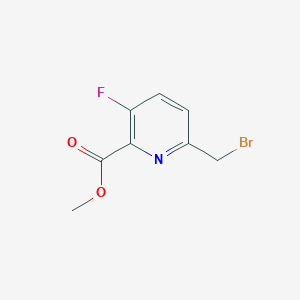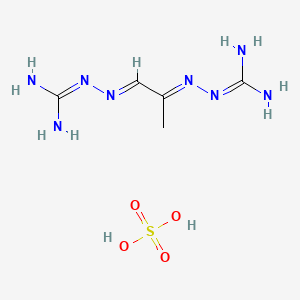
Methylglyoxal bis(guanylhydrazone)sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) (8CI) is a compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This particular compound is a sulfate salt, which enhances its solubility in water and makes it suitable for various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of guanidine compounds typically involves the reaction of amines with carbodiimides or thioureas. One common method is the addition of amines to carbodiimides, which forms guanidines under mild conditions . Another approach involves the use of thioureas in conjunction with thiophilic metal salts or other activating agents . For the specific synthesis of guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1), a sequential one-pot approach can be employed. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine compound .
Industrial Production Methods: Industrial production of guanidine compounds often relies on scalable and efficient synthetic routes. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the stepwise displacement of imidazole groups by amines, leading to the formation of guanidines . This method is advantageous due to its high yield and mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Guanidine compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. They are known for their strong nucleophilicity and can participate in nucleophilic substitution reactions. Additionally, guanidines can act as strong bases and are involved in deprotonation reactions .
Common Reagents and Conditions: Common reagents used in guanidine reactions include carbodiimides, thioureas, and isocyanides. Reaction conditions are typically mild, with reactions often carried out at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from guanidine reactions depend on the specific reagents and conditions used. For example, the reaction of guanidines with carbodiimides typically yields substituted guanidines, while reactions with thioureas can produce various guanidine derivatives .
Aplicaciones Científicas De Investigación
Guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology, guanidine compounds are known for their role in protein denaturation and are used in the study of protein folding and stability . In medicine, guanidine derivatives have been explored for their potential therapeutic applications, including as treatments for muscle weakness and fatigue associated with myasthenic syndromes . Additionally, guanidine compounds are used in the polymer industry as catalysts for polymerization reactions .
Mecanismo De Acción
The mechanism of action of guanidine compounds involves their strong basicity and ability to form stable complexes with various molecular targets. Guanidines enhance the release of acetylcholine following a nerve impulse, which is particularly relevant in the treatment of muscle weakness and fatigue . They also slow the rates of depolarization and repolarization of muscle cell membranes, contributing to their therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) include other guanidine derivatives such as N,N’-disubstituted guanidines and guanylating agents like S-methylisothioureas . These compounds share similar chemical properties and reactivity patterns.
Uniqueness: What sets guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) apart is its sulfate salt form, which enhances its solubility and makes it more suitable for certain applications compared to other guanidine derivatives. Its unique structure also allows for specific interactions with molecular targets, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
13922-04-8 |
|---|---|
Fórmula molecular |
C5H14N8O4S |
Peso molecular |
282.28 g/mol |
Nombre IUPAC |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;sulfuric acid |
InChI |
InChI=1S/C5H12N8.H2O4S/c1-3(11-13-5(8)9)2-10-12-4(6)7;1-5(2,3)4/h2H,1H3,(H4,6,7,12)(H4,8,9,13);(H2,1,2,3,4)/b10-2+,11-3+; |
Clave InChI |
QFMGTJJDGOIPAY-BCKSSGNJSA-N |
SMILES isomérico |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.OS(=O)(=O)O |
SMILES canónico |
CC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


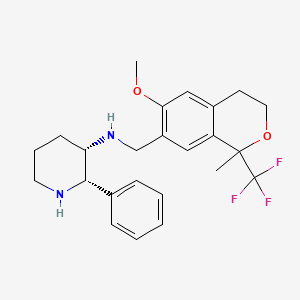
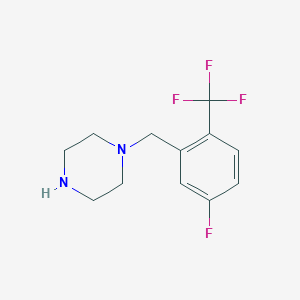
![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-](/img/structure/B12297413.png)
![N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide](/img/structure/B12297427.png)
![6-[4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12297432.png)
![(9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl) benzoate](/img/structure/B12297441.png)

![5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one](/img/structure/B12297449.png)
![9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12297450.png)
![[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12297453.png)
